2,2-dimethyl-2H-chromene-6-carbonitrile
Description
Overview of Chromene Core Structure in Chemical and Biological Systems
Definition and Nomenclature of Chromenes and Benzopyrans
Chromenes, also known as benzopyrans, are a class of organic compounds that feature a bicyclic structure where a benzene (B151609) ring is fused to a pyran ring. algoreducation.com This fusion results in the chemical formula C₉H₈O. wikipedia.org The nomenclature of these compounds can vary. While "chromene" is a commonly retained name, the systematic IUPAC nomenclature prefers 'benzo' names like 2H-1-benzopyran. wikipedia.org There are two main isomers of benzopyran, which differ in the orientation of the ring fusion relative to the oxygen atom: 1-benzopyran (chromene) and 2-benzopyran (isochromene). wikipedia.org The numeral indicates the position of the oxygen atom according to standard naphthalene-like nomenclature. wikipedia.org
The term "chromane" refers to a saturated derivative, 3,4-dihydro-2H-1-benzopyran. wikipedia.org For chromone (B188151), a derivative of chromene with a ketone group, the systematic name 4H-1-benzopyran-4-one is used in some contexts, though "chromone" is still widely accepted for its convenience. e-bookshelf.de The numbering of the atoms in the chromene ring system has evolved, but modern practice is now standardized. e-bookshelf.de
Significance of the Chromene Nucleus as a Privileged Scaffold in Medicinal Chemistry
The chromene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its wide distribution in both natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.neteurekaselect.com Chromene derivatives are found in natural products such as alkaloids, flavonoids, tocopherols (B72186), and anthocyanins. researchgate.netnih.gov
The versatility of the chromene structure allows for various chemical modifications, leading to a diverse range of pharmacological effects. Research has demonstrated that chromene-based compounds can possess anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. researchgate.neteurekaselect.comnih.govorientjchem.org For instance, structure-activity relationship (SAR) studies have shown that specific substitutions on the chromene ring can enhance cytotoxic activity against cancer cell lines. nih.gov The ability of chromene derivatives to interact with a wide variety of cellular targets underscores their importance in the development of new therapeutic agents. orientjchem.orgrjptonline.org One such derivative, Crolibulin™ (EPC2407), is currently in clinical trials for the treatment of advanced solid tumors. orientjchem.org
Specific Focus on 2,2-Dimethyl-2H-chromene-6-carbonitrile
Chemical Structure and Derivatives
This compound is a specific derivative of the chromene family. nih.gov Its chemical structure consists of a 2H-chromene core with two methyl groups attached to the C2 carbon and a nitrile group (-C≡N) at the C6 position. nih.gov The molecular formula for this compound is C₁₂H₁₁NO. nih.govsigmaaldrich.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 33143-29-2 |
| Melting Point | 45-49 °C |
| SMILES | CC1(C=CC2=C(O1)C=CC(=C2)C#N)C |
| InChI Key | YDEQIYMIVRCVAH-UHFFFAOYSA-N |
Source: nih.govsigmaaldrich.com
Derivatives of 2,2-dimethyl-2H-chromene can be synthesized through various chemical reactions. For example, 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene through an epoxidation reaction. chemicalbook.com Other known derivatives include compounds with different substituents on the chromene ring, such as 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene researchgate.net and 2,2-dimethyl-6-(pentafluoroethyl)-2H-chromene. chemspider.com
Importance in Research and Development
This compound and its related structures are valuable compounds in organic synthesis and drug discovery. chemicalbook.com The presence of the nitrile group offers a versatile chemical handle for further functionalization, allowing for the creation of a library of novel compounds. This specific compound can be synthesized by the condensation reaction of 1,1-diethoxy-3-methyl-2-butene (B154476) and 4-cyanophenol. chemicalbook.com
The broader class of 2,2-dimethyl-2H-chromene derivatives has been the subject of various research efforts. Studies have explored their synthesis and potential biological activities. researchgate.netgoogle.com For instance, research has been conducted on the antimicrobial activity of various synthesized 2,2-dimethyl chromenes. researchgate.net The investigation of such derivatives contributes to the ongoing exploration of the chemical space around the chromene scaffold for potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylchromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQIYMIVRCVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381262 | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33143-29-2 | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Spectroscopic and Structural Characterization of 2,2 Dimethyl 2h Chromene 6 Carbonitrile
Advanced Spectroscopic Techniques for Structural Elucidation
Modern analytical chemistry employs a variety of spectroscopic methods to elucidate the structure of organic compounds. For 2,2-dimethyl-2H-chromene-6-carbonitrile, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable. rsc.org These methods, often used in conjunction, provide complementary information that allows for an unambiguous assignment of the compound's structure.
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. nih.gov For this compound, both ¹H and ¹³C NMR are crucial for its characterization. rsc.org
Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms present in a molecule. In the ¹H NMR spectrum of this compound, specific signals correspond to the different protons in the structure. The two methyl groups at the C2 position typically appear as a sharp singlet, indicating their chemical equivalence. The protons on the chromene ring system and the aromatic ring exhibit distinct chemical shifts and coupling patterns that are characteristic of their positions.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| 2 x CH₃ | Data not available | s (singlet) |
| H-3 | Data not available | d (doublet) |
| H-4 | Data not available | d (doublet) |
| Aromatic-H | Data not available | m (multiplet) |
| Aromatic-H | Data not available | m (multiplet) |
Note: Specific chemical shift values and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. "Data not available" indicates that while these signals are expected, specific numerical values were not found in the provided search results.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum will show signals for the two equivalent methyl carbons, the quaternary carbon at the C2 position, the carbons of the pyran ring, the carbons of the benzene (B151609) ring, and the carbon of the nitrile group. The chemical shifts of these carbons are indicative of their electronic environment.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| 2 x C H₃ | Data not available |
| C 2 | Data not available |
| C 3 | Data not in provided results |
| C 4 | Data not in provided results |
| C 4a | Data not in provided results |
| C 5 | Data not in provided results |
| C 6 | Data not in provided results |
| C 7 | Data not in provided results |
| C 8 | Data not in provided results |
| C 8a | Data not in provided results |
| C N | Data not in provided results |
Note: The table indicates the expected signals. Specific, experimentally determined chemical shift values for all carbons were not available in the provided search results.
A detailed analysis of the chemical shifts (δ) and spin-spin coupling constants (J) in both ¹H and ¹³C NMR spectra is fundamental for the complete structural assignment of this compound. The chemical shift of a nucleus is influenced by the electron density around it, with electron-withdrawing groups generally causing a downfield shift (higher ppm value) and electron-donating groups causing an upfield shift (lower ppm value).
In the ¹H NMR spectrum, the coupling constants between adjacent protons provide information about their dihedral angles, which helps to determine the stereochemistry of the molecule. For instance, the J-coupling between the vinylic protons H-3 and H-4 in the 2H-pyran ring can confirm their cis or trans relationship, although in the 2H-chromene ring system, they are fixed in a specific conformation.
In the ¹³C NMR spectrum, the chemical shift of the nitrile carbon is a key diagnostic signal, typically appearing in a distinct region of the spectrum. The positions of the aromatic carbon signals are influenced by the substituents on the benzene ring, namely the oxygen of the pyran ring and the nitrile group.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
A prominent and sharp absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The spectrum will also show C-H stretching vibrations for the methyl and aromatic protons, typically in the range of 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyran ring will appear in the 1450-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage in the chromene ring will also be present, usually in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | ~2230 | Sharp, Medium-Strong |
| C-H (Aromatic) | ~3000-3100 | Medium-Weak |
| C-H (Aliphatic) | ~2850-2970 | Medium-Strong |
| C=C (Aromatic/Vinylic) | ~1450-1650 | Medium-Strong |
Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π → π* transitions of the conjugated system formed by the benzene ring and the double bond of the pyran ring.
The chromene system gives rise to characteristic absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the presence of substituents. The nitrile group, being an electron-withdrawing group, can influence the electronic transitions and thus the absorption spectrum compared to the unsubstituted 2,2-dimethyl-2H-chromene.
Interactive Data Table: UV-Vis Absorption Maxima for this compound
| Transition | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| π → π* | Data not available | Data not available | Data not available |
Note: Specific λ_max and ε values are dependent on the solvent used for the measurement. "Data not available" indicates that specific numerical values were not found in the provided search results.
Spectroscopic and Structural Characterization of this compound
The scientific community has not yet published a detailed experimental analysis of the mass spectrometry fragmentation, single-crystal X-ray diffraction, or supramolecular assembly of this compound in publicly accessible literature. While general information and computed properties for this compound are available, specific experimental data from these analytical techniques are required to fulfill the detailed outline provided.
Extensive searches of chemical databases and scientific literature did not yield any publications containing the specific experimental data for the following sections:
Crystallographic Analysis:No published single-crystal X-ray diffraction (SC-XRD) data for this compound could be located in the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), or other public repositories.crystallography.netcam.ac.ukSuch data is essential for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.
Supramolecular Assembly and Intermolecular Interactions:The analysis of supramolecular assembly and specific intermolecular interactions is entirely dependent on the availability of single-crystal X-ray diffraction data. Consequently, no information can be provided for this section.
Energy Frameworks and Void Analysis:These computational analyses also rely on the foundational data obtained from single-crystal X-ray diffraction. In the absence of this data, it is not possible to calculate energy frameworks or analyze voids within the crystal structure.
Therefore, a comprehensive and scientifically accurate article focusing on the specific experimental spectroscopic and crystallographic characterization of this compound, as per the requested outline, cannot be generated at this time due to the lack of available primary research data.
Iv. Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For chromene derivatives, DFT has been successfully employed to analyze their structural and electronic characteristics, often showing strong agreement with experimental data. rsc.orgrsc.org
DFT calculations are utilized to determine the optimized molecular geometry of 2,2-dimethyl-2H-chromene-6-carbonitrile, predicting key structural parameters such as bond lengths and angles. nih.gov The calculations for similar chromene structures often employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-311G to achieve a balance between accuracy and computational cost. rsc.orgresearchgate.net
Beyond geometry, DFT is used to compute a range of quantum chemical properties that describe the molecule's reactivity and electronic nature. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. rsc.org Other calculated properties often include ionization potential, electron affinity, and the magnitude and orientation of the molecular dipole moment. nih.govresearchgate.net
Table 1: Illustrative Quantum Chemical Properties Calculated via DFT This table presents typical parameters obtained from DFT calculations for chromene-like molecules and is for illustrative purposes.
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. rsc.org | ~5.0 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. nih.gov | 3.0 to 4.5 Debye |
| Ionization Potential | Energy required to remove an electron from a molecule. | ~7.0 eV |
The this compound molecule possesses distinct electron donor and acceptor regions, making it a candidate for intramolecular charge transfer (CT). The chromene ring system is typically electron-rich and acts as the donor, while the cyano group (-C≡N) is a strong electron-withdrawing group, functioning as the acceptor. DFT calculations are instrumental in characterizing these donor-acceptor interactions. uni-konstanz.de
The analysis of HOMO and LUMO distributions provides a visual representation of this phenomenon. For many donor-acceptor molecules, the HOMO density is localized on the donor moiety, while the LUMO density is concentrated on the acceptor moiety. diva-portal.org The energy difference between the donor's HOMO and the acceptor's LUMO is a key factor governing the efficiency of charge transfer. uni-konstanz.de This intramolecular charge transfer is a fundamental property that can influence the molecule's optical and electronic behavior.
A critical step in computational research is the validation of theoretical models against experimental results. rsc.org For molecular structures, Single Crystal X-ray Diffraction (SC-XRD) provides precise experimental data on bond lengths, bond angles, and solid-state conformation. researchgate.net
In studies of related chromene derivatives, DFT-optimized geometries have shown excellent agreement with SC-XRD data. rsc.orgrsc.org For instance, the pyran ring in the chromene system is not perfectly planar and is often found in a half-chair conformation in the solid state, a feature that DFT calculations can successfully reproduce. researchgate.net The comparison involves a meticulous analysis of geometric parameters; discrepancies are typically minimal, confirming the accuracy of the chosen DFT method and basis set. This validation lends credibility to other computed properties that are not easily accessible through experimentation.
Table 2: Example Comparison of Experimental vs. DFT-Calculated Bond Lengths Illustrative data based on typical values for chromene structures.
| Bond | Experimental (SC-XRD) Bond Length (Å) | Calculated (DFT) Bond Length (Å) |
|---|---|---|
| O1–C2 | 1.375 | 1.379 |
| C5–C6 | 1.390 | 1.392 |
| C6–C11 (Cyano C) | 1.440 | 1.443 |
| C11≡N12 (Cyano N) | 1.145 | 1.150 |
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and flexibility. researchgate.net
MD simulations are used to explore the conformational landscape of this compound. mdpi.com These simulations can reveal the intrinsic conformational propensities of the molecule by sampling its various shapes in a simulated environment, such as in a solvent. nih.gov The primary focus of such an analysis for this molecule would be the flexibility of the dihydropyran ring. While the benzene (B151609) ring is rigidly planar, the dihydropyran ring is more flexible. MD trajectories can be analyzed to determine the relative populations of different conformations, such as the half-chair or boat forms, and the energy barriers between them. This provides a dynamic understanding of the molecular planarity and how it fluctuates under thermal motion. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net QSAR models are built by correlating calculated molecular descriptors (numerical representations of chemical information) with experimentally measured activities. mdpi.com
While specific QSAR studies focusing solely on this compound are not prominent, the 2,2-dimethyl-2H-chromene scaffold has been investigated in the context of drug design. nih.govnih.gov In one such study, this chromene motif was used as a "privileged structure" in a series of analogs designed as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is relevant to cancer research. nih.govnih.gov
The researchers synthesized a library of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, where the chromene part was kept constant while the arylsulfonamide portion was systematically modified. nih.gov The inhibitory activity (measured as IC₅₀ values) of these 15 analogs was then correlated with the structural modifications. The study found that specific substitutions, such as a 3,4-dimethoxybenzenesulfonyl group, led to the most potent inhibition. nih.gov This approach allows researchers to identify the key structural features responsible for a desired biological effect and to guide the design of new, more potent compounds.
Table 3: Illustrative QSAR Data for Chromene-Based HIF-1 Inhibitors Based on findings from structure-activity relationship studies of 2,2-dimethyl-2H-chromene analogs. nih.govnih.gov
| Compound Series | Modification Area | Key Modification | Observed Activity (IC50) |
|---|---|---|---|
| Series A | Arylsulfonyl Group | 3,4-dimethoxybenzene | Most Potent (~1.5 µM) |
| Series B | Arylsulfonyl Group | Unsubstituted Phenyl | Less Potent |
| Series C | Amine Group | Propan-2-amine | Strong Inhibition |
| Series D | Amine Group | 4-fluoroaniline | Decreased Inhibition |
2D-QSAR for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com In 2D-QSAR, this relationship is defined using molecular descriptors derived from the two-dimensional representation of the molecule. mdpi.com These models are instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery. mdpi.com
For chromene and related heterocyclic structures, 2D-QSAR models have been successfully developed to predict various biological activities. researchgate.netnih.gov The process involves several key steps:
Dataset Preparation: A series of analogous compounds with known biological activities is compiled. mdpi.com
Descriptor Calculation: A wide range of 2D descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, electrostatic, and quantum-chemical descriptors. nih.gov
Model Development: Statistical methods, such as Best Multiple Linear Regression (BMLR), are used to build a model that links a subset of these descriptors to the observed activity. nih.gov
Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
Studies on similar structures, such as benzofuran (B130515) derivatives, have shown that descriptors like maximum electron-electron repulsion for specific bonds and various topological indices can be critical in defining the structure-activity relationship. nih.gov A typical 2D-QSAR model for a series of compounds would identify the key structural features that influence their biological effect.
Table 1: Examples of Descriptors Used in 2D-QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Example Descriptor | Potential Significance |
|---|---|---|
| Semi-empirical | Max e-e repulsion for C-O bond | Relates to electronic interactions within the molecule. nih.gov |
| Topological | Balaban-type index (J) | Describes the branching and shape of the molecule. |
| Quantum-Chemical | Min e-n attraction for a C atom | Reflects the electrophilic/nucleophilic character of atoms. |
| Constitutional | Molecular Weight | Basic property influencing transport and binding. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein.
Molecular docking simulations calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. The process also analyzes the conformational stability of the ligand within the binding pocket, identifying the most energetically favorable three-dimensional arrangement (pose) it adopts. For related coumarin (B35378) derivatives, docking studies have been used to identify the most potent inhibitors of enzymes like lipoxygenase by correlating docking scores with experimental inhibition data. researchgate.net
Docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's binding site.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Pi-Pi Stacking: Interactions between aromatic rings.
While specific docking studies for this compound with the Rab23 protein are not detailed in the available literature, analysis of the chromene scaffold in other contexts reveals its ability to form key interactions. The oxygen atom in the chromene ring can act as a hydrogen bond acceptor, while the aromatic part can engage in hydrophobic and pi-stacking interactions within a protein's active site. The nitrile group (-C≡N) on the benzene ring is a strong electron-withdrawing group and can participate in polar interactions or act as a hydrogen bond acceptor.
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net
Green: Shows regions of neutral or zero potential. researchgate.net
For this compound, an MEP analysis would likely show a region of high negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the chromene ring, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is foundational to technologies like optical switching and frequency conversion. nih.gov Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high molecular polarizability are often candidates for NLO applications.
The NLO properties of chromene derivatives are investigated using quantum chemical methods like Density Functional Theory (DFT). nih.gov Key parameters calculated include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First Hyperpolarizability (β): Related to the second-order NLO response.
Second Hyperpolarizability (γ): Related to the third-order NLO response.
Computational studies on similar chromene-based structures have demonstrated their potential as NLO materials. nih.gov The presence of the π-conjugated system spanning the benzene and pyran rings, coupled with the electron-withdrawing nitrile group, suggests that this compound could possess significant NLO properties. The interaction between the donor (oxygen atom) and acceptor (nitrile group) parts of the molecule across the conjugated framework is crucial for enhancing these properties.
Table 2: Calculated NLO Properties for a Related Chromene Derivative (Compound 4a from source nih.gov)
| Parameter | Calculated Value | Unit |
|---|---|---|
| Average Polarizability (⟨α⟩) | 6.77005 × 10⁻²³ | esu |
| Second Hyperpolarizability (γ) | 0.145 × 10⁴ | esu |
Note: These values are for a different, though related, chromene derivative and serve to illustrate the typical scale of NLO properties in this class of compounds. nih.gov
V. Mechanistic Investigations of Reactions Involving Chromenes
Reaction Mechanism Elucidation in Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like chromenes in a single step, aligning with the principles of green chemistry by minimizing waste and saving resources. orientjchem.orgsemanticscholar.org The elucidation of their mechanisms is key to optimizing reaction conditions and expanding their scope.
The synthesis of 4H-chromene-3-carbonitriles through the MCR of aldehydes, dimedone, and malononitrile (B47326) is a well-established method. orientjchem.org Mechanistic proposals for this and related transformations often involve a stepwise sequence of classical organic reactions.
A plausible mechanism for the formation of chromeno[2,3-b]pyridine derivatives, for instance, begins with a Knoevenagel condensation between a salicylaldehyde (B1680747) and malononitrile, facilitated by a base catalyst. acs.org This step forms a reactive Knoevenagel adduct intermediate. semanticscholar.org Following this, an intramolecular cyclization occurs, leading to an iminochromene intermediate. acs.org In another variation, the reaction pathway can proceed through a Michael addition. For example, in a catalyst-free synthesis of chromene carbonitriles, the reaction is believed to start with the Knoevenagel condensation between the aldehyde and malononitrile. Subsequently, a Michael addition of a dimedone enolate to the resulting benzylidenemalononitrile intermediate occurs. The final product is then formed through an intramolecular cyclization and dehydration sequence. researchgate.net
Table 1: Key Intermediates in Chromene-forming Multi-component Reactions
| Reaction Type | Reactants | Key Intermediate(s) | Reference |
|---|---|---|---|
| Chromeno[2,3-b]pyridine Synthesis | Salicylaldehyde, Malononitrile, Thiophenol | Knoevenagel Adduct, Iminochromene | acs.org |
| 4H-Chromene Synthesis | Aldehyde, Malononitrile, Dimedone | Benzylidenemalononitrile | researchgate.net |
The identification of these intermediates is often achieved through techniques like 1H-NMR monitoring, which allows for the observation of species as they form and are consumed over the course of the reaction. semanticscholar.org
The selectivity of multi-component reactions can be influenced by various factors, including the structural patterns of the reactants, the reaction design, and the experimental conditions, such as temperature and the choice of catalyst or solvent. researchgate.netnih.gov In many MCRs for chromene synthesis, the reactions can proceed efficiently at room temperature, highlighting their practicality and energy efficiency. orientjchem.org
The choice of catalyst can be critical in directing the reaction towards the desired product and avoiding side reactions. For example, in the synthesis of pyrano[2,3-d:6,5-d′]dipyrimidines, the catalyst ZrOCl₂·8H₂O activates arylglyoxals for a regioselective Knoevenagel condensation, which is the initial step of the cascade. nih.gov In other cases, reactions can proceed without any catalyst, relying on the inherent reactivity of the starting materials in a suitable solvent like ethanol (B145695). orientjchem.org This catalyst-free approach is particularly advantageous from an environmental and economic perspective. The ability to perform these reactions under mild conditions, such as at room temperature, often enhances selectivity by minimizing thermal decomposition of intermediates or the formation of undesired byproducts. orientjchem.org
Mechanistic Pathways in Intramolecular Cyclizations
Intramolecular cyclization is a fundamental strategy for constructing the chromene ring system. These reactions often involve the formation of key reactive intermediates that dictate the reaction's outcome and regioselectivity.
Enolate intermediates play a crucial role in many chromene syntheses. nih.govmasterorganicchemistry.com An enolate is formed by the removal of an acidic alpha-proton from a carbonyl compound, creating a nucleophilic species that is stabilized by resonance. masterorganicchemistry.com In the context of intramolecular cyclizations, this nucleophilic enolate can attack another part of the same molecule to form the heterocyclic ring.
For instance, in the selenolate-catalyzed synthesis of 2H/4H-chromenes via an intramolecular Rauhut–Currier reaction, the mechanism involves the addition of a nucleophilic selenolate to an α,β-unsaturated carbonyl compound. This addition generates an enolate, which then performs an intramolecular attack on a second α,β-unsaturated system within the molecule, leading to the cyclized product. nih.gov The regioselectivity of this cyclization is highly dependent on the electronic nature of the substituents on the starting material, which influences the formation and reactivity of the enolate intermediates. nih.gov
Another important mechanistic pathway involving enol-type intermediates is the oxa-6π electrocyclization. In this process, a vinyl quinone can undergo enolization to form a reactive ortho-quinone methide intermediate. This intermediate then undergoes a thermally allowed 6π-electrocyclic ring closure to yield the 2H-chromene structure. nih.gov
Proton transfer is a fundamental step in many organic reaction mechanisms, including the formation of chromenes. youtube.comyoutube.com It is often involved in the generation of key intermediates and in the final steps of a reaction sequence to yield a stable product.
In mechanisms involving enolates or enols, proton transfer is essential for their formation and subsequent reaction. nih.govnih.gov For example, after the initial nucleophilic addition in the Rauhut–Currier reaction, a proton transfer step is proposed to occur within the resulting intermediate. This proton transfer facilitates the elimination of the catalyst and the formation of the final chromene product. nih.gov Similarly, in the oxa-6π electrocyclization pathway, low-energy proton transfers are believed to facilitate the necessary isomerization between enol tautomers before the final ring-closing step can occur. nih.gov The presence of a polar additive in the reaction medium can promote these crucial enolization and proton transfer steps. nih.gov
Catalytic Mechanisms
Catalysis is a cornerstone of modern organic synthesis, and a wide array of catalytic systems have been developed for the synthesis of 2H-chromenes. These methodologies can be broadly categorized into metal-based catalysis, organocatalysis, and acid/base catalysis. msu.eduresearchgate.net
Metal Catalysis: Transition metals are widely used to catalyze chromene synthesis. For example, a cobalt(II)-porphyrin complex can catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes. The proposed mechanism involves the formation of a Co(III)-carbene radical intermediate. This radical adds to the alkyne, creating a vinyl radical, which then abstracts a hydrogen atom from the salicyl hydroxyl group. This step forms an ortho-quinone methide intermediate that undergoes a sigmatropic ring-closing reaction to afford the 2H-chromene. msu.edu Palladium catalysts are also employed in the cyclization of aryl propargyl ethers to form chromenes. msu.edu
Organocatalysis: Chiral amines have been used to catalyze the synthesis of chromene precursors through modified Baylis–Hillman reactions. nih.gov In these reactions, the amine acts as a nucleophilic catalyst, adding to an activated alkene to initiate a cascade of bond-forming events.
Acid/Base Catalysis: Both Brønsted and Lewis acids and bases are effective catalysts for chromene synthesis. msu.edu Simple bases like potassium carbonate can promote reactions between salicylaldehydes and allenic ketones. msu.edu Heterogeneous catalysts, such as graphitic carbon nitride (g-C₃N₄), can also be employed. The basic sites on the surface of g-C₃N₄ are proposed to facilitate the initial Knoevenagel condensation in a multi-component synthesis of chromeno[2,3-b]pyridines. acs.org In another example, lithium aryl selenolates act as nucleophilic catalysts in the intramolecular Rauhut–Currier reaction to form chromenes. nih.gov
Table 2: Overview of Catalytic Mechanisms in Chromene Synthesis
| Catalyst Type | Example Catalyst | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Metal-Radical | [CoII(porphyrin)] | Formation of Co(III)-carbene radical; H-atom transfer; ortho-quinone methide intermediate; sigmatropic ring-closure. | msu.edu |
| Heterogeneous Base | Graphitic Carbon Nitride (g-C₃N₄) | Base-mediated Knoevenagel condensation; intramolecular cyclization. | acs.org |
| Nucleophilic Organocatalyst | Lithium Aryl Selenolate | Nucleophilic addition to α,β-unsaturated system; formation of enolate; intramolecular attack; catalyst elimination. | nih.gov |
Role of Catalysts in Reaction Pathways
Catalysts play a pivotal role in directing the course of chemical reactions, and the synthesis of chromenes is no exception. Various catalytic systems, including transition metals, Lewis acids, and organocatalysts, have been employed to facilitate the formation of the chromene scaffold. These catalysts influence the reaction pathway by activating substrates, stabilizing intermediates, and lowering the activation energy of key steps.
One notable example in the synthesis of the 2,2-dimethyl-2H-chromene core structure is the use of rhenium catalysts. Research has demonstrated the efficacy of a rhenium-catalyzed one-pot cyclocondensation of phenols with 2-methyl-3-butyn-2-ol to afford 2,2-dimethyl-2H-chromenes msu.edu. The catalyst, often a species like Re(CO)₅Cl, is proposed to activate the alkyne, facilitating a nucleophilic attack by the phenol. This is followed by a cyclization and dehydration cascade to yield the final chromene product. While the precise mechanism is a subject of ongoing investigation, the catalytic cycle likely involves coordination of the rhenium to the alkyne, thereby increasing its electrophilicity.
Beyond rhenium, other transition metals have been explored for chromene synthesis, each operating through distinct mechanistic pathways. For instance, cobalt(II) porphyrin complexes have been shown to catalyze the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes msu.edu. This reaction is believed to proceed through a metallo-radical mechanism. The cobalt catalyst reacts with the tosylhydrazone to generate a cobalt(III)-carbene radical intermediate. This intermediate then undergoes a radical addition to the alkyne, followed by a hydrogen atom transfer and cyclization to form the chromene ring msu.edu.
Palladium-catalyzed reactions, such as the coupling of N-tosylhydrazones with β-bromostyrene derivatives, also provide a route to 2H-chromenes. These reactions typically involve a catalytic cycle that includes oxidative addition, migratory insertion, and reductive elimination steps, characteristic of palladium catalysis in cross-coupling reactions.
The choice of catalyst and ligands can significantly impact the efficiency and selectivity of chromene synthesis. The electronic and steric properties of the catalyst system can influence the stability of intermediates and the energy barriers of different reaction pathways, thereby controlling the product distribution.
| Catalyst System | Precursors | Proposed Mechanistic Feature | Reference |
| Rhenium Carbonyl (e.g., Re(CO)₅Cl) | Phenols and 2-methyl-3-butyn-2-ol | Alkyne activation followed by cyclocondensation | msu.edu |
| Cobalt(II) Porphyrin | Salicyl-N-tosylhydrazones and terminal alkynes | Metallo-radical mechanism involving a Co(III)-carbene radical intermediate | msu.edu |
| Palladium Complexes | N-tosylhydrazones and β-bromostyrene derivatives | Catalytic cross-coupling cycle |
Borrowing Hydrogen Principle in Chromene Synthesis
While the direct application of the borrowing hydrogen principle for the synthesis of 2,2-dimethyl-2H-chromene-6-carbonitrile has not been extensively reported, the underlying concept presents a plausible and attractive synthetic route. A hypothetical pathway for chromene synthesis via a borrowing hydrogen strategy could involve the reaction of a substituted phenol with an alcohol.
The proposed catalytic cycle would commence with the oxidation of the alcohol by a suitable transition metal catalyst (e.g., based on ruthenium, iridium, or manganese) to generate an aldehyde or ketone in situ. The phenolic hydroxyl group could then undergo an ortho-alkylation with the newly formed carbonyl compound, potentially proceeding through an ortho-quinone methide intermediate. Subsequent intramolecular cyclization (oxa-Michael addition) would form the chromene ring. The final step would involve the hydrogenation of an intermediate by the metal-hydride species formed in the initial dehydrogenation step, thus returning the "borrowed" hydrogen and regenerating the active catalyst.
This approach offers several potential advantages, including the use of readily available and stable alcohols as starting materials and the avoidance of stoichiometric activating or leaving groups. The development of catalyst systems capable of mediating such a tandem oxidation-cyclization-reduction sequence for chromene synthesis remains an area of interest for further research.
Hypothetical Steps in a Borrowing Hydrogen Approach to Chromenes:
Dehydrogenation: A transition metal catalyst oxidizes an alcohol to an aldehyde or ketone, forming a metal-hydride intermediate.
Condensation/Alkylation: The in situ generated carbonyl compound reacts with a phenol at the ortho position.
Cyclization: An intramolecular reaction, such as an oxa-Michael addition, leads to the formation of the chromene ring.
Hydrogenation and Catalyst Regeneration: The metal-hydride transfers the "borrowed" hydrogen to an intermediate, leading to the final product and regenerating the catalyst.
Further mechanistic investigations and catalyst development are required to realize the full potential of the borrowing hydrogen principle in the synthesis of this compound and other related chromene derivatives.
Vi. Biological Activity and Pharmacological Potential of Chromene Derivatives Excluding Dosage/administration
General Biological Significance of Chromene Scaffold
The inherent chemical properties of the chromene nucleus make it a valuable building block for the development of new therapeutic agents. mdpi.comresearchgate.net Its presence in natural products like alkaloids, flavonoids, and tocopherols (B72186) underscores its biological relevance. researchgate.net
Derivatives of the chromene moiety are known to exhibit a diverse range of biological effects. amrita.eduresearchgate.net Extensive research has identified numerous activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antioxidant, and antitubercular properties. amrita.edunih.govnih.govfrontiersin.org The versatility of the chromene structure allows for modifications that can fine-tune its activity towards specific cellular targets, making it a focal point in drug discovery. orientjchem.orgnih.govamrita.edu Other reported pharmacological actions include anti-HIV, analgesic, antidiabetic, and vasodilatory effects. amrita.eduresearchgate.net
A key factor contributing to the significant pharmacological activity of chromene derivatives is their high lipophilicity. researchgate.net This property facilitates the permeation of these compounds across cellular membranes, thereby enhancing their ability to reach and interact with intracellular targets. researchgate.net The structure-activity relationship (SAR) studies often reveal that the lipophilicity of substituents on the chromene ring significantly influences the compound's antitumor activity. researchgate.net This characteristic is considered advantageous for increasing the "druggability" of synthesized molecules. researchgate.net
Specific Biological Activities and Research Areas
Among the many therapeutic areas explored, the application of chromene derivatives in oncology has garnered significant attention. Their ability to modulate pathways critical to cancer cell survival and proliferation makes them promising candidates for new anticancer drugs. orientjchem.orgmdpi.com
The chromene scaffold is a core component of many compounds with potent anticancer and antitumor properties. orientjchem.orgamrita.eduresearchgate.netfrontiersin.orgnih.gov Both natural and synthetic chromenes have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those resistant to conventional chemotherapeutics. nih.govnih.gov For instance, certain 4H-chromenes have shown efficacy against multi-drug resistant and cisplatin-resistant ovarian cancer cell lines. nih.gov The anticancer mechanism of chromene derivatives is often multifaceted, involving the induction of cell cycle arrest, apoptosis, and the disruption of tumor vasculature. orientjchem.orgmdpi.com
Research has shown that specific chromene derivatives exhibit significant cytotoxic activity against various cancer cell lines.
| Chromene Derivative | Cancer Cell Line | Efficacy | Reference Compound |
| Derivative 2 | Human Colon Cancer (HT-29) | Higher than Doxorubicin | Doxorubicin |
| Derivative 5 | Liver Cancer (HepG-2) | Higher than Doxorubicin | Doxorubicin |
| Derivative 6 | Breast Adenocarcinoma (MCF-7) | Higher than standard drug | Doxorubicin |
| Compounds 7f & 7g | HepG-2, MCF-7, HCT-116 | Outperformed Cisplatin | Cisplatin |
| 4-Clpgc | K562 (Chronic Myeloid Leukemia) | IC50: 102 ± 1.6 μM (72h) | - |
This table presents a selection of research findings on the anticancer activity of various chromene derivatives.
Chromene derivatives have been shown to effectively inhibit the growth of cancer cells and trigger apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells. nih.govnih.gov Studies on the K562 chronic myeloid leukemia cell line demonstrated that the chromene derivative 4-Clpgc not only inhibited cell growth but also strongly induced apoptosis. nih.govnih.gov The apoptotic cell percentage in K562 cells increased from 6.09% in the control group to 84.10% after 48 hours of treatment with 4-Clpgc. nih.gov
This induction of apoptosis is often linked to the modulation of key regulatory proteins. For example, treatment with 4-Clpgc led to a significant increase in the expression of pro-apoptotic genes like Bax and TP53, while concurrently reducing the expression of the anti-apoptotic gene BCL2. nih.gov Similarly, other chromene derivatives have been identified as potent apoptosis inducers through high-throughput screening assays that measure caspase activation, a family of proteases central to the apoptotic pathway. capes.gov.br Some 1H-benzo[f]chromene derivatives are known to function as inhibitors of the Bcl-2 protein, further promoting apoptosis. mdpi.com
| Compound | Cell Line | Effect on Gene/Protein Expression |
| 4-Clpgc | K562 | ↑ Bax expression (42.74-fold) |
| 4-Clpgc | K562 | ↑ TP53 expression (35.88-fold) |
| 4-Clpgc | K562 | ↓ BCL2 expression (1.47-fold) |
This table details the molecular effects of the chromene derivative 4-Clpgc on key apoptosis-regulating genes in K562 cancer cells.
A significant mechanism by which certain chromene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy. nih.govnih.gov Disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net
Several 4-aryl-4H-chromene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govmedchemexpress.eu For example, the chromene-based chalcone (B49325), (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, was found to be a potent inhibitor of tubulin assembly with an IC₅₀ value of 19.6 µM. nih.gov Another compound, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene (1c), was also identified as a potent tubulin polymerization inhibitor. capes.gov.br Crolibulin (EPC2407), a 4H-chromene derivative, is another example of a tubulin polymerization inhibitor that has advanced to clinical trials. mdpi.comresearchgate.net
| Compound | Activity | IC₅₀ Value |
| (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (compound 14) | Tubulin Assembly Inhibition | 19.6 µM |
| Sp-6-27 | Tubulin Depolymerization | Not specified |
| 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene (1c) | Tubulin Polymerization Inhibition | Not specified |
| Crolibulin (EPC2407) | Tubulin Polymerization Inhibition | Not specified |
This table highlights chromene derivatives that have been identified as inhibitors of tubulin polymerization.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The chromene scaffold has been identified as a key pharmacophore for the development of novel anti-inflammatory agents. Derivatives of 2,2-dimethyl-2H-chromene have shown the ability to modulate key inflammatory pathways and mediators.
Various synthetic chromene derivatives have been evaluated for their anti-inflammatory properties. One study reported that novel 2-phenyl-4H-chromen-4-one compounds could downregulate the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models. nih.gov The mechanism was found to involve the inhibition of the TLR4/MAPK signaling pathway. nih.gov Furthermore, chromenyl derivatives isolated from marine sources, such as the spineless cuttlefish, have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. tandfonline.com Other chromone (B188151) derivatives, isolated from marine fungi, have also shown the ability to suppress superoxide (B77818) anion generation by human neutrophils. mdpi.com
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation. nih.govnih.gov Inhibition of this pathway is a validated strategy for treating numerous immune-mediated inflammatory diseases. dermnetnz.orgresearchgate.net
Agerarin, a naturally occurring 6,7-dimethoxy-2,2-dimethyl-2H-chromene, has been identified as an effective inhibitor of this pathway. nih.govelsevierpure.com Research has demonstrated that agerarin can decrease the phosphorylation of both JAK1 and JAK2 kinases in human keratinocytes. nih.govelsevierpure.com By inhibiting the activation of these kinases, agerarin effectively dampens the downstream signaling cascade that leads to a pro-inflammatory response, suggesting the therapeutic potential of 2,2-dimethyl-2H-chromene derivatives for inflammatory conditions. nih.govelsevierpure.com The inhibition of JAK1 and JAK3, in particular, is known to modulate the immune system's activation in autoimmune diseases. frontiersin.org
Filaggrin (FLG) is a crucial structural protein in the epidermis, essential for the formation of the cornified envelope and the maintenance of the skin's barrier function. nih.gov Its breakdown products also form the natural moisturizing factor (NMF), which is vital for skin hydration. mdpi.com In inflammatory skin conditions like atopic dermatitis, the expression of filaggrin is often downregulated, leading to a compromised skin barrier. mdpi.com
The chromene derivative Agerarin has shown a remarkable ability to restore filaggrin expression. nih.govelsevierpure.com In a mouse model of atopic dermatitis, topical application of agerarin was found to ameliorate skin lesions and restore the reduced levels of filaggrin in the skin sections. nih.govelsevierpure.com This effect is linked to its JAK-inhibiting properties; by suppressing the inflammatory signals (like those from TNFα+IFNγ and IL-4+IL-13) that reduce filaggrin production, agerarin helps to normalize the epidermal barrier. nih.govelsevierpure.comnih.gov This demonstrates a dual action of the chromene derivative: direct anti-inflammatory activity via JAK inhibition and subsequent restoration of a key structural protein for skin health.
Antioxidant Activity
The 2H-chromene skeleton is a feature of many compounds with the ability to neutralize harmful free radicals and reactive oxygen species (ROS). This antioxidant activity is crucial for protecting cells from oxidative stress, a process linked to aging and various diseases.
Derivatives of chromene have been widely reported to possess significant antioxidant properties. researchgate.netresearchgate.net Their activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. tandfonline.comsysrevpharm.org For example, a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives were synthesized and shown to be highly active against the DPPH radical. eco-vector.com Similarly, certain azo heterocyclic derivatives of chromene demonstrated increased antioxidant activity, attributed to the presence of extended chromophores that facilitate radical scavenging. raco.cat The antioxidant potential of these compounds is often concentration-dependent, with higher concentrations leading to greater radical scavenging activity. sysrevpharm.org
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The chromene nucleus is a versatile scaffold for the development of agents to combat microbial infections. Derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net
The antimicrobial efficacy of 2,2-dimethyl-2H-chromene derivatives has been confirmed in multiple studies. For example, the microwave-assisted synthesis of several 2,2-dimethyl chromenes yielded compounds with notable antimicrobial activity. researchgate.net Other research has focused on synthesizing novel 2H-chromen-2-one derivatives and testing them against bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus cereus, with some compounds showing significant bacteriostatic and bactericidal effects. researchgate.net The introduction of different substituents onto the chromene ring allows for the modulation of this activity. researchgate.net Furthermore, novel hydrazide-hydrazone derivatives incorporating a 2H-chromene scaffold have proven to be potent against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds exhibiting activity at submicromolar concentrations. nih.gov The 2,5-dimethylphenyl scaffold, when incorporated into various heterocyclic structures, has also been noted for its broad-spectrum antimicrobial properties. nih.gov
Table 1: Antimicrobial Activity of Selected Chromene Derivatives
| Compound/Derivative Type | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| 2,2,7,8-Tetramethyl-2H-chromene | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Exhibited antimicrobial activity. | researchgate.net |
| 2,2,7-Trimethyl-2H-chromene | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Showed antimicrobial effects. | researchgate.net |
| N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-yl-benzamide | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Demonstrated bacteriostatic and bactericidal activity. | researchgate.net |
| 2H-Chromene-based acylhydrazone (Compound 7m) | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.13 µM. | nih.gov |
| 2H-Chromene-based acylhydrazone (Compound 7o) | Mycobacterium tuberculosis H37Rv | Significant antimycobacterial activity with a MIC of 0.15 µM. | nih.gov |
| 2H-Chromene-based acylhydrazone (Compound 7k) | Mycobacterium tuberculosis H37Rv | Notable antimycobacterial activity with a MIC of 0.17 µM. | nih.gov |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida species, E. coli, P. aeruginosa | Showed notable antifungal and antibacterial activity, with antifungal effects being more pronounced. | benthamscience.com |
Anti-HIV Activity
Chromene derivatives have been a subject of investigation in the search for new antiviral agents. Coumarin-based molecules, which share the chromen-2-one core, have been shown to act as inhibitors of HIV-1 Protease (PR) or Integrase (IN) and can also target the HIV-1 reverse transcriptase (RT). In the ongoing effort to combat Acquired Immunodeficiency Syndrome (AIDS), various novel chromene derivatives are synthesized and evaluated for their ability to inhibit the HIV life cycle. acs.org
For instance, a series of 3′R,4′R-di-O-(−)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) derivatives were synthesized and screened for anti-HIV activity. nih.gov Several of these new analogs exhibited potent activity against both non-drug-resistant and multiple reverse transcriptase inhibitor-resistant HIV strains, with EC50 values in the nanomolar range. nih.gov The structure-activity relationship studies indicated that substitutions at various positions on the chromone system could significantly influence the anti-HIV activity. nih.gov Specifically, introducing polar groups like cyano and amino at certain positions can maintain anti-HIV activity, potentially improving water solubility. nih.gov Fused chromene derivatives have also been synthesized and tested, with some showing inhibitory activity against HIV-1 and HIV-2 replication in cell cultures.
Despite the documented anti-HIV potential within the broader chromene class, specific studies detailing the anti-HIV activity of 2,2-dimethyl-2H-chromene-6-carbonitrile were not identified in the reviewed literature.
Antimalarial Activity
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial compounds. nih.gov Chromene derivatives have emerged as a promising class of compounds in this area. nih.gov Research into 2H-chromene and chromane (B1220400) derivatives featuring aminoalkyl substituents at the C-6 position has revealed compounds with potent and selective activity against P. falciparum. nih.gov Starting from a natural product, a large series of these compounds demonstrated impressive in vitro antiplasmodial activity, with some reaching half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov
Additionally, other chromene derivatives, such as those isolated from the plant Koeberlinia spinosa, have shown weak antiplasmodial activity. acs.org While the carbonitrile group is known in some antimalarial candidates that inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis, this has been primarily explored in scaffolds like azetidine-2-carbonitriles. nih.govmdpi.com
Specific research evaluating the antimalarial or antiplasmodial activity of this compound has not been found in the available literature.
Corrosion Inhibition
Chromene derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. imist.marsc.org The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms (like the oxygen in the chromene ring), multiple bonds, and aromatic rings in their structures, which facilitate adsorption onto the metal surface. imist.ma
Studies on chromeno-carbonitriles, which are structurally related to this compound, have demonstrated significant corrosion inhibition potential. rsc.orgresearchgate.net
Electrochemical studies, such as potentiodynamic polarization (PDP), have shown that many chromene derivatives function as mixed-type inhibitors. imist.marsc.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma The addition of these inhibitors to a corrosive medium leads to a decrease in the corrosion current density without causing a significant shift in the corrosion potential. imist.marsc.org The inhibition efficiency of these compounds is typically dose-dependent, increasing with higher concentrations. imist.ma For example, studies on novel N-hydrospiro-chromeno-carbonitriles showed that their inhibition effectiveness increased with concentration, reaching up to 95.32% for one derivative. rsc.orgresearchgate.netelsevierpure.com
Table 1: Inhibition Efficiency of Chromeno-Carbonitrile Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| INH-1 | 5 x 10⁻⁴ | 89.16 | rsc.orgresearchgate.net |
| INH-2 | 5 x 10⁻⁴ | 93.02 | rsc.orgresearchgate.net |
| INH-3 | 5 x 10⁻⁴ | 95.32 | rsc.orgresearchgate.net |
| BCC-Ph | 1 x 10⁻³ | 94.94 | imist.ma |
This table is generated based on data for related chromeno-carbonitrile compounds, not this compound itself.
The primary mechanism of corrosion inhibition by chromene derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. imist.manih.gov This adsorption process blocks the active sites on the metal, shielding it from the corrosive environment. rsc.org The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. imist.ma
For chromeno-carbonitriles, the adsorption process often involves charge transfer or donor-acceptor interactions between the inhibitor molecules and the metal surface. rsc.orgelsevierpure.com The adsorption typically follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal. imist.manih.gov Computational studies using Density Functional Theory (DFT) and Monte Carlo simulations support these experimental findings, explaining the mode of adsorption and confirming the protective layer formation. imist.maresearchgate.net
Cardiovascular Agents (e.g., Antihypertensive, Coronary Vasodilators)
The benzopyran scaffold, the core of chromene, is a key structural feature in a class of drugs known as potassium channel openers. acs.orgacs.org These agents cause hyperpolarization of smooth muscle cell membranes, leading to vasodilation and a subsequent lowering of blood pressure. wikipedia.org Consequently, they are effective as antihypertensive agents. wikipedia.orgnih.gov
The compound this compound is a crucial intermediate in the synthesis of cromakalim (B1669624) and its active enantiomer, levcromakalim (B1674936). wikipedia.orgcaymanchem.comchemicalbook.com Levcromakalim is a potent ATP-sensitive potassium (KATP) channel activator used to treat hypertension. wikipedia.orgmedchemexpress.com
The synthesis of levcromakalim from this compound involves several key steps:
Epoxidation : this compound undergoes epoxidation, typically using an agent like m-chloroperoxybenzoic acid (MCPBA), to form 3,4-epoxy-6-cyano-2,2-dimethylchromane. wikipedia.orgchemicalbook.com This reaction converts the double bond in the pyran ring into an epoxide ring.
Ring Opening : The resulting epoxide is then subjected to a ring-opening reaction. Treatment with an amine, such as ammonia, opens the epoxide ring to create a trans-amino alcohol, specifically a substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol. wikipedia.orgnih.gov
Acylation and Cyclization : The amino alcohol is then acylated, for example with 4-chlorobutyryl chloride. wikipedia.org Subsequent intramolecular cyclization, often facilitated by a base like sodium hydride, leads to the formation of the final pyrrolidinone ring, yielding levcromakalim, which has the full chemical name (3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile. wikipedia.org
This synthetic pathway highlights the essential role of this compound as the foundational scaffold upon which the pharmacologically active groups of levcromakalim are constructed. wikipedia.orgnih.gov
Development for Treating Angina Pectoris
While direct studies on this compound for angina pectoris are not prevalent, the broader class of chromene derivatives has been investigated for its cardiovascular effects. Certain chromene derivatives act as potassium channel openers, a mechanism relevant to the treatment of angina by causing vasodilation and reducing the workload on the heart. The exploration of chromene-based compounds continues to be an area of interest for developing novel anti-anginal agents.
Neurological Applications (e.g., Opioid Receptor Agonists, Neuroprotection, Anti-Alzheimer, Anti-Parkinson)
Chromene derivatives have shown significant promise in the field of neurology, with research highlighting their potential as opioid receptor agonists, neuroprotective agents, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Opioid Receptor Agonists: Selective, nonpeptidic delta opioid receptor agonists are of great interest as potential new pain management medications. acs.org A series of spirocyclic delta opioid receptor agonists based on a chromene scaffold has been developed. acs.org Notably, the compound ADL5859 is currently in phase II clinical trials for pain management. acs.org Further structural development led to the discovery of ADL5747, which is approximately 50 times more potent than ADL5859 in an inflammatory pain model and has been selected as a clinical candidate. acs.org Opioid receptors, located throughout the brain, are crucial in a wide range of physiological and behavioral functions, including pain perception, reward, and emotional responses. nih.gov
Neuroprotection: Inspired by the neuroprotective activity of 2,2-dimethylbenzopyran derivatives, a novel series of benzopyran compounds were designed and synthesized. rsc.org Several of these new compounds exhibited better neuroprotective activity than the known drug edaravone (B1671096) in an oxygen-glucose deprivation model. rsc.org The improvement in efficacy was achieved by modifying the cinnamamide (B152044) to a phenylacrylamide structure and by adding substituents at the amide position. rsc.org
Anti-Alzheimer's Disease: Chromone derivatives are being explored as multi-target-directed ligands for Alzheimer's disease, targeting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1). acs.orgnih.govnih.gov
A new series of imino-2H-chromene derivatives were designed as multifunctional agents against Alzheimer's. nih.gov Compound 10c , with a fluorobenzyl moiety, was the most potent BACE1 inhibitor (IC₅₀ = 6.31 μM). nih.gov Compound 10a , with a benzyl (B1604629) pendant, was the best inhibitor of AChE and BuChE (IC₅₀ = 3.3 μM for BuChE). nih.gov Additionally, compound 11b showed neuroprotective effects against Aβ-induced neuronal cell damage. nih.gov
New tacrine-4-oxo-4H-chromene hybrids have been synthesized and show potent inhibition of human AChE, BuChE, and BACE-1, in some cases being more potent than the parent inhibitors. acs.org
A series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were synthesized, with compound 4c showing promising AChE inhibition (IC₅₀ = 0.802 μM) and antioxidant activity. nih.govrsc.orgresearchgate.net In vivo studies with 4c in rats showed improved cognitive function and a good safety profile. rsc.org
Anti-Parkinson's Disease: Monoamine oxidase B (MAO-B) is a key target for Parkinson's disease treatment. researchgate.net Chromone derivatives have been investigated as MAO inhibitors. researchgate.net Additionally, research has identified compounds from natural sources, like Aspergillus ochraceus, that act as adenosine (B11128) A2A receptor antagonists, showing potential as anti-Parkinson's agents with favorable drug-like properties. nih.gov Extracts from the sea cucumber Holothuria leucospilota have also demonstrated neuroprotective effects in Parkinson's models, preventing dopaminergic neuron degeneration. nih.gov
Table 1: Neurological Activity of Chromene Derivatives
| Compound/Derivative | Target/Application | Key Findings | Reference(s) |
|---|---|---|---|
| ADL5747 | Delta Opioid Receptor Agonist (Pain) | ~50-fold more potent than ADL5859 in an inflammatory pain model. | acs.org |
| Imino-2H-chromene 10c | Anti-Alzheimer's (BACE1 inhibitor) | IC₅₀ = 6.31 μM | nih.gov |
| Imino-2H-chromene 10a | Anti-Alzheimer's (ChE inhibitor) | BuChE IC₅₀ = 3.3 μM | nih.gov |
| Phenylimino-2H-chromene 11b | Anti-Alzheimer's (Neuroprotection) | 32.3% protection at 25 μM against Aβ-induced cell damage. | nih.gov |
| 2-oxo-chromene 4c | Anti-Alzheimer's (AChE inhibitor) | IC₅₀ = 0.802 μM | nih.govrsc.orgresearchgate.net |
Antidiabetic Activity
Chromene derivatives have emerged as promising candidates for the development of new antidiabetic agents, primarily by targeting α-amylase, α-glucosidase, and PPAR-γ. rsc.orgrsc.org
A new series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their antidiabetic potential. rsc.orgrsc.org All tested derivatives showed significant inhibition of α-amylase, with percentage inhibition values over 93% at a concentration of 100 μg/mL. rsc.orgrsc.org
Compound 9 (a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative) was the most potent α-amylase inhibitor with an IC₅₀ value of 1.08 μM. rsc.org
Compound 2 (3-cyano-2-imino-2H-chromene-6-sulfonamide) was the second most active with an IC₅₀ of 1.76 μM. rsc.org
These compounds also showed potent inhibition of α-glucosidase and exhibited significant PPAR-γ activity, indicating their potential to improve insulin (B600854) sensitivity and glucose metabolism. rsc.orgrsc.org
Other studies on chromen-2-one (coumarin) derivatives have identified them as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for type 2 diabetes. doi.orgresearchgate.net
Table 2: Antidiabetic Activity of Chromene Derivatives
| Compound/Derivative | Target | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| Compound 9 | α-Amylase | 1.08 ± 0.02 μM | rsc.org |
| Compound 2 | α-Amylase | 1.76 ± 0.01 μM | rsc.org |
| Compound 9 | α-Glucosidase | 2.44 ± 0.09 μg/mL | rsc.org |
| Compound 2 | α-Glucosidase | 0.548 ± 0.02 μg/mL | rsc.org |
| Compound 9 | PPAR-γ | 3.706 ± 0.32 μg/mL | rsc.org |
| Compound 2 | PPAR-γ | 3.152 ± 0.03 μg/mL | rsc.org |
Estrogenic Activity
Chromene derivatives have been developed as selective estrogen receptor modulators (SERMs) for the potential treatment of postmenopausal symptoms. researchgate.netnih.gov Novel chromene scaffolds, specifically benzopyranobenzoxapanes, have been discovered with many compounds showing low nanomolar binding affinity to estrogen receptors. nih.gov
These compounds act as antagonists in breast cancer cell lines (MCF-7) and Ishikawa cells, with IC₅₀ values ranging from 0.2 to 360 nM. nih.gov One particular compound, 7-(R) , was identified as a potent SERM. In vivo studies showed it acts as an antagonist in the uterus while demonstrating estrogenic agonist activity on bone, plasma lipids, hot flushes, and the vagina. nih.gov This profile is desirable for a SERM aimed at treating postmenopausal symptoms without stimulating uterine tissue.
Effects on Skin Barrier Function
The skin barrier is crucial for protecting the body from external factors. Some studies suggest that certain compounds can influence this barrier. For instance, commensal microbes on the skin can alter the skin's barrier function, which in turn affects the metabolism and penetration of environmental compounds like benzo[a]pyrene. nih.gov While direct research on this compound's effect on the skin barrier is limited, some natural compounds have been shown to improve skin barrier function. Chamaejasmine, for example, has been shown to improve atopic dermatitis-like skin lesions by enhancing skin barrier function and increasing moisture in the epidermis. researchgate.net
Insecticidal/Antijuvenile Hormone Activity (e.g., Precocene-I, Precocene-II)
Certain chromene derivatives, notably Precocene I and Precocene II, isolated from the plant Ageratum houstonianum, exhibit potent insecticidal and antijuvenile hormone (anti-JH) activity. nih.govresearchgate.net These compounds interfere with the normal development of insects by inducing precocious metamorphosis, effectively sterilizing them. nih.gov
Mechanism of Action: Precocenes act by inhibiting the production or release of juvenile hormones from the corpora allata of insects. nih.gov This action is reversible with the application of exogenous juvenile hormone. nih.gov
Target Species: These compounds are particularly effective against hemipteran insects, but also affect some holometabolous species. nih.gov
Genotoxicity: Precocene II has been shown to have genotoxic effects in Drosophila melanogaster, primarily through chromosome breakage resulting from mitotic recombination. nih.gov
Mitochondrial Effects: Research suggests that precocene II may exert its effects by binding to the voltage-dependent anion channel (VDAC) in mitochondria, leading to an increase in superoxide levels. plos.org This can cause mitochondrial degeneration, which has been observed in insects and other organisms treated with precocene II. plos.org
The discovery of these anti-JH compounds has opened avenues for the development of a "fourth generation" of safer, more insect-specific pesticides. nih.gov
Vii. Applications Beyond Direct Biological Activity
Synthetic Intermediates in Organic Chemistry
The 2,2-dimethyl-2H-chromene-6-carbonitrile structure serves as a valuable intermediate in organic synthesis. It is a substituted 2,2-dimethyl-2H-1-benzopyran that can be synthesized through the condensation reaction of 4-cyanophenol with 1,1-diethoxy-3-methyl-2-butene (B154476) in the presence of pyridine. chemicalbook.com Its chemical structure, featuring a nitrile group and a dimethyl-2H-chromene core, makes it a useful building block for creating more complex molecules. chemicalbook.comnih.gov
One notable application is in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene through an epoxidation reaction. chemicalbook.com The nitrile group (C≡N) on the aromatic ring can also be a site for various chemical transformations. For instance, it can be converted into other functional groups, such as carboxylic acids or amines, which opens pathways to a wider range of derivatives. The synthesis of 2,2-dimethyl-2H-chromene-6-carboxylic acid is one such transformation. uni.lu Additionally, the core structure is related to 2,2-dimethyl-2H-chromene-6-carbaldehyde, indicating the nitrile can be derived from or converted to an aldehyde group, further expanding its synthetic utility. chemicalbook.com
The chromene ring itself is a target for various synthetic modifications. Methodologies for synthesizing 2,2-dimethyl-2H-chromenes often involve the thermal rearrangement of phenyl propargyl ethers or the dehydration of 2,2-dimethyl-4-hydroxychromans. clockss.org These synthetic routes are crucial for accessing a wide array of chromene derivatives that can then be used in further synthetic endeavors. clockss.orgcrossref.org
Materials Science Applications
The chromene scaffold is integral to the development of advanced materials, particularly those with specific optical and electronic properties.
Chromene derivatives are investigated for their potential in optoelectronic applications, which involve devices that interact with light and electricity. uva.nlspringerprofessional.de The electronic properties of these molecules, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for these applications. researchgate.netrsc.org For example, a chromene-appended pyrimidone derivative has been studied for its charge transport properties for potential use in photovoltaic applications. researchgate.net The study of such derivatives often involves analyzing their absorption and fluorescence spectra in various solvents to understand how their chemical structure relates to their optoelectronic behavior. researchgate.net Computational studies, like Density Functional Theory (DFT), are often employed to predict and understand the non-linear optical (NLO) properties and electronic aspects of these compounds. rsc.orgrsc.org
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 2.58 eV | Indicates potential as a solar cell material. researchgate.net |
| Light Harvesting Efficiency (LHE) | Greater than reference compound | Suggests efficient light absorption for photovoltaic use. researchgate.net |
The chromene structure is a key component in the design of fluorescent probes and leuco dyes due to its distinctive photophysical properties. uva.nlaip.org Fluorescent probes are molecules that emit light upon excitation and can be used for sensitive detection and imaging, particularly in biological systems. aip.org Chromene-based probes have been developed for detecting specific analytes like thiols through mechanisms such as the "thiol-chromene click" reaction, which results in a colorimetric or fluorescent response. aip.org
Leuco dyes are compounds that can switch between a colorless (leuco) form and a colored form. wikipedia.org This transformation can be triggered by various stimuli, including changes in pH, temperature (thermochromism), or light (photochromism). wikipedia.orgyoutube.com The chromene skeleton is part of the structure of some photochromic compounds, where UV light can induce the opening of a spiro ring, leading to the formation of a colored, conjugated system. wikipedia.org This reversible color change is the basis for their use in applications like smart packaging, textiles, and printing. nih.govresearchgate.netdiva-portal.org
Agrochemicals
Derivatives of 2,2-dimethyl-2H-chromene have been explored for their potential use in agriculture as pesticides. trea.comgoogle.com These compounds are analogues of naturally occurring insect antijuvenile hormones, such as Precocene I and Precocene II, which were first isolated from the plant Ageratum houstonianum. clockss.org These natural products induce precocious metamorphosis in certain insects, making them a model for developing new insect control agents. clockss.org Research in this area focuses on synthesizing analogues of these precocenes to find compounds with enhanced activity and to understand the structure-activity relationships that govern their bioactivity. clockss.orgresearchgate.net The development of chromene derivatives as potential biodegradable agrochemicals is an area of ongoing interest. mdpi.com
Pigments
While closely related to dyes, the direct application of this compound as a pigment is not extensively documented in the reviewed literature. However, the broader class of coumarins and chromenes, from which it is derived, can be employed as pigments and fluorescent markers. mdpi.com The color-changing properties of leuco dyes based on the chromene structure allow them to function as dynamic pigments in various applications. youtube.comresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2,2-dimethyl-2H-chromene-6-carbonitrile?
The compound can be synthesized via condensation reactions using formaldehyde (HCHO) and bis(pyridin-2-ylmethyl)amine in organic solvents like ethanol or acetonitrile under reflux conditions . Alternatively, multicomponent one-pot reactions in aqueous media offer greener synthetic routes, leveraging catalysts such as triethylamine or ionic liquids to enhance efficiency .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Standard characterization includes ¹H/¹³C NMR for confirming substituent positions, IR spectroscopy to identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹), and X-ray crystallography to resolve the crystal lattice and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6336 Å, β = 113.581°) are typical for chromene derivatives .
Q. What biological applications are explored for this compound?
Derivatives of this compound are investigated as fluorescent probes for nucleolar staining in live/fixed cells due to their electron-deficient chromene core . Preliminary studies also highlight antimicrobial and antitumor potential, with structure-activity relationships (SAR) suggesting nitrile and methyl groups enhance bioactivity .
Q. How should researchers address contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR shifts or IR absorptions) require replication of experiments , cross-validation with high-resolution mass spectrometry (HRMS) , and comparison to crystallographic data. Collaborative analysis with computational chemistry (e.g., DFT simulations) can resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance reaction kinetics.
- Green chemistry : Continuous flow reactors reduce waste, while microwave-assisted synthesis shortens reaction times .
Q. What strategies can enhance the fluorescence properties of this compound for organelle-specific imaging?
Introducing electron-donating substituents (e.g., -OH, -NH₂) at the 7-position increases quantum yield by stabilizing excited states. Conjugation with targeting moieties (e.g., peptides for nuclear localization) improves specificity. Fluorescence lifetime imaging microscopy (FLIM) can validate subcellular targeting efficiency .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
X-ray diffraction analysis provides bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, intermolecular hydrogen bonds between nitrile groups and hydroxyl protons in the lattice can stabilize specific conformers, clarifying discrepancies in solution-phase NMR data .
Q. What methodologies are used to study polymorphism and its impact on bioactivity?
Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) identifies distinct crystal forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) characterize thermal stability and lattice differences. In vitro assays (e.g., MIC tests for antimicrobial activity) correlate polymorph structure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
